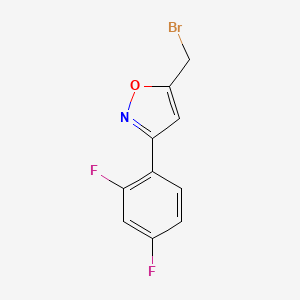
5-(Bromomethyl)-3-(2,4-difluorophenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-3-(2,4-difluorophenyl)isoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromomethyl group and a difluorophenyl group attached to the isoxazole ring
Preparation Methods
The synthesis of 5-(Bromomethyl)-3-(2,4-difluorophenyl)isoxazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate isoxazole precursor and the necessary brominating and fluorinating agents.
Bromination: The bromomethyl group is introduced through a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: The difluorophenyl group is introduced through a fluorination reaction, which may involve the use of reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
5-(Bromomethyl)-3-(2,4-difluorophenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Coupling Reactions: The difluorophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
5-(Bromomethyl)-3-(2,4-difluorophenyl)isoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(2,4-difluorophenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets, potentially leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-(Bromomethyl)-3-(2,4-difluorophenyl)isoxazole can be compared with other similar compounds, such as:
4-Bromo-5-(2,4-difluorophenyl)isoxazole: This compound has a similar structure but with the bromine atom located at a different position on the isoxazole ring.
5-(Chloromethyl)-3-(2,4-difluorophenyl)isoxazole: This compound has a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and applications.
5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole: This compound has a dichlorophenyl group instead of a difluorophenyl group, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
5-(bromomethyl)-3-(2,4-difluorophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO/c11-5-7-4-10(14-15-7)8-2-1-6(12)3-9(8)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLNPWSMJGWVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NOC(=C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
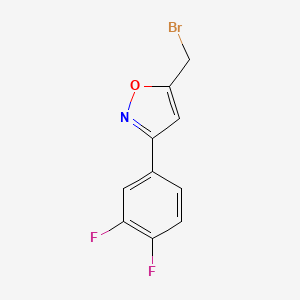
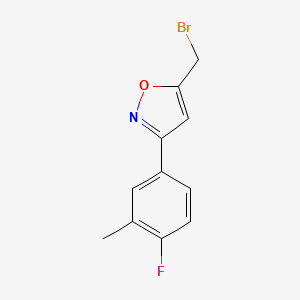
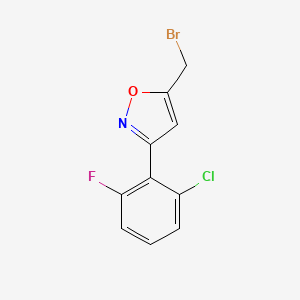
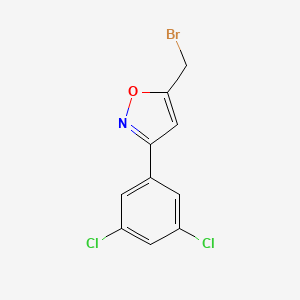
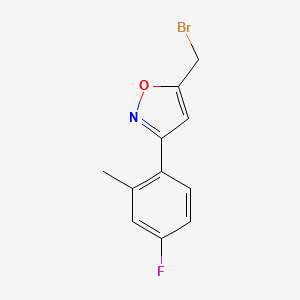
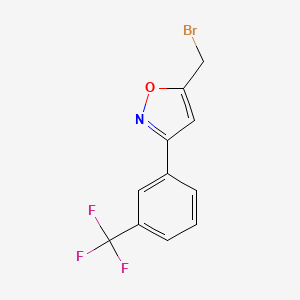
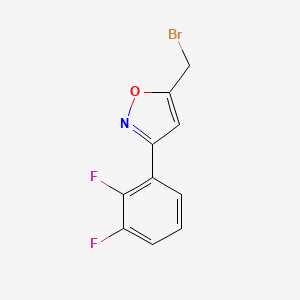
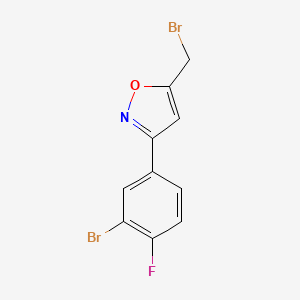
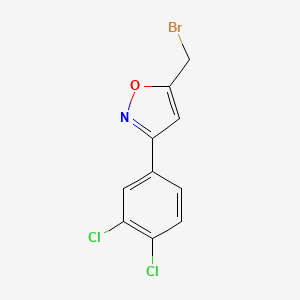
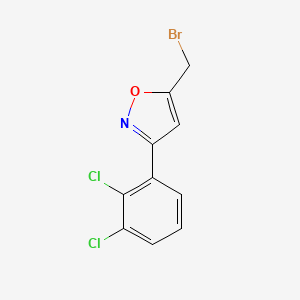
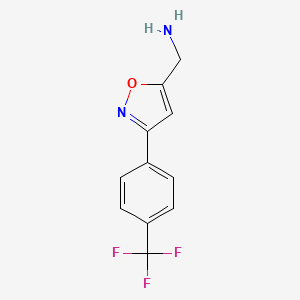
![[3-(4-Bromophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895416.png)
![[3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B7895424.png)
![[3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895432.png)
